![molecular formula C17H17FN4O2 B2531886 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-methylpyridin-2-yl)acetamide CAS No. 1323318-02-0](/img/structure/B2531886.png)
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-methylpyridin-2-yl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the creation of derivatives that have potential antimicrobial properties. For instance, paper describes the synthesis of a series of N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides, which are structurally similar to the compound . These compounds were synthesized and evaluated for their antimicrobial activity, suggesting that the synthesis of such compounds is often driven by the search for new antimicrobial agents.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. In paper , the crystal and molecular structure of a benzoimidazole derivative was determined by X-ray diffraction analysis. This suggests that similar analytical techniques could be applied to the compound to determine its molecular structure and understand its potential interactions with biological targets.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions involving the compound . However, the synthesis and functionalization of related compounds imply that such molecules can participate in a variety of chemical reactions, which could be used to modify their structure and enhance their biological activity, as seen in the synthesis of fluorogenic reagents for the detection and analysis of primary amines in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are crucial for their application in biological systems. For example, the fluorogenic reagent discussed in paper has good stability in both acidic and basic solutions, which is important for its manipulation and structural analysis. The hydrophobic nature of the fluorescent tag allows for analysis in reversed-phase HPLC. These properties are relevant when considering the potential applications of the compound , as stability and solubility can greatly affect its efficacy and safety profile.
Scientific Research Applications
Anti-inflammatory Activities
Compounds with similar structural motifs have been synthesized and evaluated for their anti-inflammatory activities. For example, a study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity among some derivatives (Sunder & Maleraju, 2013).
Antimicrobial Properties
Another study focused on the synthesis and evaluation of benzoimidazole derivatives for their antimicrobial and genotoxic properties, indicating the potential for compounds in this class to serve as the basis for developing new antimicrobial agents (Benvenuti et al., 1997).
Imaging Agents for PET Scans
The radiosynthesis of compounds for imaging the translocator protein (18 kDa) with PET was explored, highlighting the application of structurally complex acetamides as selective ligands and imaging agents (Dollé et al., 2008).
Synthesis Methods for Related Compounds
Research on the synthesis of new thiazolidin-4-one derivatives as potential antimicrobial agents demonstrates the ongoing interest in developing novel compounds for therapeutic purposes, which could be relevant for the synthesis and application of the compound (Baviskar et al., 2013).
Mechanism of Action
Imidazole Derivatives
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Indole Derivatives
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c1-12-5-4-8-19-16(12)20-15(23)11-21-9-10-22(17(21)24)14-7-3-2-6-13(14)18/h2-8H,9-11H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGOKLOMXCVPOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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